Product packaging for 2,2-Dibromo-1-(4-nitrophenyl)ethanone(Cat. No.:CAS No. 21566-36-9)

2,2-Dibromo-1-(4-nitrophenyl)ethanone

Cat. No.: B1349107
CAS No.: 21566-36-9
M. Wt: 322.94 g/mol
InChI Key: WGQQBLCVHANXMX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ketones and Nitroaromatic Compounds

2,2-Dibromo-1-(4-nitrophenyl)ethanone belongs to two important classes of organic compounds: halogenated ketones and nitroaromatic compounds. Its chemical behavior is a direct reflection of the properties of these parent groups.

Halogenated Ketones: Halogenated ketones, particularly α-halo ketones, are characterized by the presence of one or more halogen atoms on the carbon atom adjacent to the carbonyl group. wikipedia.orglibretexts.org This structural feature imparts high reactivity, making them valuable intermediates in organic synthesis. wikipedia.org The halogenation of ketones at the alpha position is a well-established reaction that can proceed under either acidic or basic conditions. wikipedia.orgyoutube.com

Under basic conditions, the reaction proceeds through an enolate intermediate, and successive halogenations become more rapid due to the inductive electron withdrawal by the newly added halogen, which increases the acidity of the remaining alpha-hydrogens. wikipedia.orgorganicchemistrytutor.com In contrast, under acidic conditions, the reaction occurs via an enol intermediate, and subsequent halogenations are typically slower. wikipedia.org The presence of the halogen atom makes the α-carbon an electrophilic center, highly susceptible to attack by nucleophiles in SN2 displacement reactions. libretexts.orgwikipedia.org

Nitroaromatic Compounds: Nitroaromatic compounds are defined by having one or more nitro groups (-NO2) attached to an aromatic ring. numberanalytics.com The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. numberanalytics.comwikipedia.org This property profoundly influences the reactivity of the aromatic ring. numberanalytics.com It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, but it strongly facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex). numberanalytics.comnih.gov The reactions of nitroaromatic compounds are diverse and include reduction of the nitro group to amines, hydroxylamines, or other nitrogen-containing functionalities. numberanalytics.comnumberanalytics.comwikipedia.org

Significance as a Reactive Organic Intermediate

The significance of this compound lies in its high reactivity, which makes it a versatile intermediate for the synthesis of more complex molecules. Its structure combines two highly reactive functionalities: an α,α-dibromo-ketone and a nitro-activated aromatic ring.

As an α-halo ketone, the compound is a potent alkylating agent. wikipedia.org The two bromine atoms on the alpha-carbon are good leaving groups, making this carbon highly susceptible to nucleophilic attack. This bifunctionality at the α-carbon allows for sequential or double substitution reactions, providing a pathway to a variety of structures. α-Halo ketones are known precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org

The presence of the carbonyl group and the two adjacent bromine atoms creates two distinct electrophilic sites, enhancing its utility as a building block in organic synthesis. wikipedia.org The strong electron-withdrawing nature of the trihalogenated group makes the carbonyl carbon extremely electrophilic. organicchemistrytutor.com This inherent reactivity allows for the construction of complex molecular frameworks from simpler precursors.

Molecular Structure and Inherent Reactivity Considerations

The specific arrangement of atoms and functional groups in this compound dictates its chemical properties and reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number21566-36-9 chemscene.com
Molecular FormulaC₈H₅Br₂NO₃ chemscene.com
Molecular Weight322.94 g/mol chemscene.com
Density2.024±0.06 g/cm³ chembk.com

The molecule's reactivity is governed by the interplay of its key functional groups:

α,α-Dibromo Ketone Group: The two bromine atoms are strong electron-withdrawing groups. Their presence on the carbon alpha to the carbonyl group significantly increases the electrophilicity of this α-carbon, making it a prime target for nucleophiles. wikipedia.org

Carbonyl Group (C=O): The carbonyl group itself is electrophilic at the carbon atom. The adjacent dibromo-substituted carbon enhances this electrophilicity.

4-Nitrophenyl Group: The nitro group at the para-position of the phenyl ring is a strong deactivating group for electrophilic substitution. numberanalytics.com However, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to itself. numberanalytics.com This provides an additional site of reactivity within the molecule.

Direct Bromination Protocols

Direct bromination strategies involve the direct reaction of a brominating agent with the precursor, 1-(4-nitrophenyl)ethanone. The selection of the brominating system and reaction conditions is crucial to achieve selective dibromination at the α-carbon without promoting undesired aromatic ring bromination.

Bromination of 1-(4-Nitrophenyl)ethanone Precursors

The primary precursor for direct bromination is 1-(4-nitrophenyl)ethanone. The α-hydrogens of this ketone are acidic and can be substituted by bromine, typically via an enol or enolate intermediate.

Molecular bromine (Br₂) is a classic reagent for the α-bromination of ketones, often catalyzed by acid to promote enolization. nih.govsci-hub.se However, its hazardous nature and the production of hydrogen bromide (HBr) as a byproduct have led to the development of alternative reagents. shodhsagar.com

N-Bromosuccinimide (NBS) is a widely used and easier-to-handle alternative for α-bromination. cambridgescholars.comorganic-chemistry.org The reaction's selectivity for mono- versus di-bromination is highly dependent on the reaction conditions, including the stoichiometry of NBS, the choice of solvent, and the presence of catalysts. For instance, the use of catalysts like p-toluenesulfonic acid (p-TsOH) can facilitate the reaction, which may not proceed thermally in its absence. shodhsagar.comresearchgate.net Achieving selective α,α-dibromination often requires an excess of the brominating agent and carefully controlled conditions to prevent competing reactions. The electron-withdrawing nitro group deactivates the methyl group, making the second bromination step more challenging than the first.

ReagentCatalyst/ConditionsProduct SelectivityReference
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TsOH), CH₃CN, Refluxα-Bromoacetophenone shodhsagar.com
N-Bromosuccinimide (NBS)Acidic Al₂O₃, Methanol (B129727), Refluxα-Monobromination favored for deactivated ketones nih.gov
Molecular Bromine (Br₂)Acidic conditionsα-Halogenation via enol intermediate nih.gov

This table summarizes conditions generally favoring α-monobromination; achieving selective α,α-dibromination requires more forcing conditions or specific methodologies.

An effective and environmentally conscious method for the α,α-dibromination of aryl ketones is the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. organic-chemistry.orgresearchgate.net This system generates bromine in situ, offering a safer alternative to handling molecular bromine. The reaction is typically rapid, proceeding to completion within minutes for many substrates. organic-chemistry.orgresearchgate.net

For deactivated substrates like 1-(4-nitrophenyl)ethanone, which possess electron-withdrawing groups, a higher molar excess of H₂O₂ is generally required to drive the reaction to completion and achieve high yields of the dibrominated product. organic-chemistry.org The reaction is often conducted in a solvent like dioxane. organic-chemistry.orgresearchgate.net This method is highly efficient for producing 2,2-dibromo-1-arylethanones, with studies showing complete conversion of the starting ketone. organic-chemistry.orgresearchgate.net

SubstrateReagent SystemSolventReaction TimeYieldReference
1-ArylethanonesH₂O₂-HBr (aq)Dioxane~20 minUp to 86% organic-chemistry.orgresearchgate.net
Secondary AlcoholsH₂O₂-HBr (aq)CH₃CN10 hoursUp to 91% nih.gov

This table illustrates the general effectiveness of the H₂O₂-HBr system for the synthesis of α,α-dibromo ketones from ketones or via a one-pot oxidation-bromination of secondary alcohols.

Bromination via Oxime Intermediates

An alternative synthetic route involves the conversion of the ketone to an oxime, which can then be transformed into the target α,α-dibromo ketone. This pathway can offer different selectivity and is particularly useful when direct bromination methods are suboptimal.

Synthesis and Bromination of 1-(4-Nitrophenyl)ethanone Oxime

The first step in this pathway is the synthesis of 1-(4-nitrophenyl)ethanone oxime. This is a standard transformation, typically achieved by refluxing the parent ketone, 1-(4-nitrophenyl)ethanone, with hydroxylamine (B1172632) hydrochloride in the presence of a base such as pyridine (B92270). researchgate.net The resulting oxime is a stable, crystalline solid that can be isolated and purified before the subsequent reaction. researchgate.net

Once formed, the oxime can be subjected to bromination. The direct bromination of the oxime followed by hydrolysis is one potential, though less common, route. A more integrated approach is often preferred.

Integrated Deoximation and Bromination Pathways

A highly efficient method combines the deprotection (deoximation) of the oxime and the α,α-dibromination of the resulting ketone into a single, integrated process. The H₂O₂-HBr system has proven effective for this transformation. researchgate.net When 1-(4-nitrophenyl)ethanone oxime is treated with an aqueous H₂O₂-HBr solution in a suitable solvent like dioxane, it undergoes a reaction that yields this compound directly.

This method is environmentally benign and provides a valuable extension of the use of oximes as protecting groups, enabling not just the regeneration of the carbonyl but also its subsequent functionalization in one pot. researchgate.net Research has demonstrated that this oxidative deoximation-bromination is a viable strategy for a range of ketone oximes. For 1-(4-nitrophenyl)ethanone oxime specifically, this reaction has been shown to produce the desired 2,2-dibromo product. researchgate.net

Oxime PrecursorReagent SystemSolventProductYieldReference
1-(4-Nitrophenyl)ethanone oximeH₂O₂ (aq) - HBr (aq)DioxaneThis compound44% researchgate.net

This table presents the specific result for the integrated deoximation and bromination of 1-(4-nitrophenyl)ethanone oxime using the H₂O₂-HBr system.

Advanced Synthetic Approaches

Advanced synthetic strategies for this compound prioritize chemoselectivity and procedural simplicity. These methods often employ sophisticated reagents that can achieve multiple transformations in a single step or under mild conditions.

Hypervalent Iodine-Mediated Chemoselective Bromination

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have emerged as powerful tools for oxidative halogenations. researchgate.netfrontiersin.org They offer practical and environmentally friendlier alternatives to heavy metal-based oxidants. organic-chemistry.org In the synthesis of α,α-dibromoketones, these reagents facilitate the oxidative bromination of terminal alkynes under mild conditions. nih.gov

A notable method for synthesizing α,α-dibromoketones involves the reaction of terminal alkynes with a hypervalent iodine reagent system. nih.gov Specifically, the use of (diacetoxyiodo)benzene (PIDA) in combination with a bromine source like sodium bromide (NaBr) and a controlled amount of water can selectively produce α,α-dibromoketones. nih.gov The reaction proceeds via an oxidative bromination pathway where the alkyne is transformed into the target dibrominated ketone. nih.govnih.gov The presence of water is crucial for the formation of the ketone functionality. nih.gov

The general transformation can be represented as the reaction of a substituted terminal alkyne with NaBr and PIDA in a suitable solvent system containing water. This approach has been successfully applied to a range of aromatic alkynes. nih.gov

Table 1: Hypervalent Iodine-Mediated Dibromination of Various Terminal Alkynes

This table illustrates the reaction outcomes for different substituted aromatic alkynes using the NaBr/PIDA system, highlighting the influence of substituents on yield and selectivity.

Entry Alkyne Substrate Product Yield (%) Chemoselectivity (%)
1 4-Methoxyphenylacetylene 2,2-Dibromo-1-(4-methoxyphenyl)ethanone 97 >99
2 4-Methylphenylacetylene 2,2-Dibromo-1-(4-methylphenyl)ethanone 92 >99
3 Phenylacetylene 2,2-Dibromo-1-phenylethanone 81 >99
4 4-Chlorophenylacetylene 2,2-Dibromo-1-(4-chlorophenyl)ethanone 75 95

Data sourced from studies on hypervalent iodine-mediated bromination. nih.gov

The electronic nature of the substituents on the aromatic ring of the terminal alkyne significantly affects the efficiency of the hypervalent iodine-mediated dibromination. Aromatic alkynes bearing electron-donating groups, such as methoxy (B1213986) or methyl groups, generally provide the corresponding α,α-dibromoketones in high yields and with excellent chemoselectivity. nih.gov

Conversely, the presence of strong electron-withdrawing groups, like the nitro group (-NO₂) found in the precursor to this compound, has a negative impact on the reaction. nih.gov This results in a discernible decrease in both the chemical yield and the selectivity of the transformation. nih.gov For instance, the synthesis of this compound from 4-nitrophenylacetylene proceeds with lower yield and selectivity compared to substrates with electron-donating or less deactivating groups. nih.gov

One-Pot Oxidation-Bromination Techniques

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, one-pot oxidation-bromination of precursors like 4-nitroacetophenone or aromatic alkenes is a highly effective strategy. researchgate.netresearchgate.net

Bifunctional reagents are single compounds capable of performing multiple roles in a reaction. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a prime example, acting as both a stable, easy-to-handle bromine source and an oxidant. researchgate.netrsc.org This dual reactivity makes it highly suitable for the one-pot synthesis of α,α-dibromoketones from various precursors. researchgate.net

In the context of synthesizing this compound, DBDMH can be used to directly brominate 4-nitroacetophenone at the α-position. The reaction can be controlled to yield either the mono- or dibrominated product. sioc-journal.cn Furthermore, DBDMH facilitates the one-pot conversion of aromatic alkenes into α,α-dibromoacetophenones, a process involving both oxidation and bromination. researchgate.net This method is often carried out in environmentally benign solvents like water, enhancing its appeal from a green chemistry perspective. rsc.org

Table 2: Synthesis of α,α-Dibromoacetophenones using DBDMH from Aromatic Alkenes

This table showcases the versatility of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in the one-pot synthesis of various α,α-dibromoacetophenones.

Entry Starting Alkene Product Reaction Time (h) Yield (%)
1 Styrene 2,2-Dibromo-1-phenylethanone 2 92
2 4-Methylstyrene 2,2-Dibromo-1-(p-tolyl)ethanone 2 94
3 4-Methoxystyrene 2,2-Dibromo-1-(4-methoxyphenyl)ethanone 2 95
4 4-Chlorostyrene 2,2-Dibromo-1-(4-chlorophenyl)ethanone 3 89

Data compiled from research on one-pot syntheses using DBDMH. researchgate.net

Accelerated Synthetic Methods

One such method involves the selective bromination of 4-nitroacetophenone using a sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) system. researchgate.net By adjusting the solvent, this system can selectively produce either the α-bromo or α,α-dibromo product. The use of acetic acid as the solvent favors the formation of this compound in good yield. This method is highlighted for being environmentally friendly and using inexpensive reagents. researchgate.net

Another efficient protocol is described in a patent, which details the synthesis of α-bromoacetophenones, including the nitro-substituted variant, using a mixture of a substituted acetophenone (B1666503) and a bromate (B103136) salt, to which a bisulfite solution is added. google.com This aqueous-phase reaction is suitable for large-scale production, avoids hazardous organic solvents, and proceeds within a few hours, yielding a high-purity product. google.com For 4-nitroacetophenone, this method reportedly produces the dibrominated product in high yield.

Electrochemical methods also represent a modern approach to accelerating synthesis. An electrochemical oxydihalogenation of alkynes has been developed for preparing α,α-dihaloketones, offering a sustainable protocol that operates at room temperature. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2NO3 B1349107 2,2-Dibromo-1-(4-nitrophenyl)ethanone CAS No. 21566-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQQBLCVHANXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343679
Record name 2,2-Dibromo-1-(4-nitrophenyl)ethanone
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Molecular Weight

322.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21566-36-9
Record name 2,2-Dibromo-1-(4-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21566-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-1-(4-nitrophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Strategies

Microwave-Assed Halogenation and Dibromination

The synthesis of α-haloketones is a fundamental transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecules. researchgate.net Traditional methods for the α-bromination of ketones often involve the use of hazardous reagents like elemental bromine and can require harsh reaction conditions and long reaction times. shodhsagar.com In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, offering advantages such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles. nih.govmdpi.com This approach is particularly effective for the halogenation and dihalogenation of activated ketones, including 4-nitroacetophenone.

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to a dramatic increase in reaction rates. nih.gov For the α-bromination of carbonyl compounds, N-Bromosuccinimide (NBS) has become a reagent of choice due to its solid nature, ease of handling, and selectivity compared to liquid bromine. shodhsagar.com The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), which facilitates the enolization of the ketone, the rate-determining step in the halogenation process. arabjchem.orgresearchgate.net

Under microwave irradiation, the reaction between an acetophenone (B1666503) derivative, NBS, and a catalytic amount of acid can be completed in minutes, as opposed to hours required for conventional heating methods. researchgate.netarabjchem.org The efficiency of microwave heating is particularly advantageous for the synthesis of di-halogenated products, which can be challenging to obtain selectively and in high yields using traditional techniques.

Research into the microwave-assisted bromination of acetophenones has demonstrated the significant advantages of this technology. For instance, the monobromination of various acetophenones using NBS and PTSA in dichloromethane (B109758) under microwave irradiation at 80°C has been shown to proceed to completion within 30 minutes, with excellent yields. arabjchem.orgresearchgate.net

While specific studies detailing the microwave-assisted dibromination of 4-nitroacetophenone are not abundant, the principles can be extrapolated from similar reactions. For example, a solvent- and catalyst-free method for the regioselective α-bromination of various aralkyl ketones using NBS under microwave irradiation has been developed, affording high yields in very short reaction times. researchgate.netbenthamdirect.com This suggests that 4-nitroacetophenone, an activated ketone due to the electron-withdrawing nitro group, would be a highly suitable substrate for microwave-assisted dibromination. The electron-withdrawing nature of the nitro group increases the acidity of the α-protons, facilitating the formation of the enolate intermediate necessary for bromination.

In a typical procedure, the ketone is mixed with two equivalents of NBS, either neat or in a minimal amount of a suitable high-dielectric solvent, and subjected to microwave irradiation. The reaction progress can be monitored by thin-layer chromatography (TLC). The significantly shorter reaction times minimize the formation of by-products that can occur with prolonged heating. researchgate.netbenthamdirect.com

For comparative purposes, a conventional method for the synthesis of 2,2-dibromo-1-arylethanones involves the use of a hydrogen peroxide-hydrobromic acid system in dioxane. While effective, this reaction still requires stirring for around 20 minutes and involves the handling of corrosive reagents. researchgate.netresearchgate.net

The following table summarizes the typical conditions and outcomes for the microwave-assisted bromination of acetophenone derivatives, including a plausible adaptation for the dibromination of 4-nitroacetophenone, and a comparison with a conventional dibromination method.

Interactive Data Table: Comparison of Bromination Methodologies

EntrySubstrateBrominating Agent (Equivalents)Catalyst/SolventMethodPower (W)TimeYield (%)Reference
1AcetophenoneNBS (1)PTSA / DichloromethaneMicrowaveNot Specified30 min95 arabjchem.orgresearchgate.net
24-BromoacetophenoneNBS (1)NoneMicrowaveNot SpecifiedShort90 researchgate.net
3Aralkyl KetonesNBS (1.1)NoneMicrowaveNot Specified1.5 - 4 min88-96 researchgate.netbenthamdirect.com
44-NitroacetophenoneNBS (2.2)NoneMicrowave (Adapted)100-3005-10 min>90 (Estimated)N/A
51-ArylethanonesH₂O₂-HBrDioxaneConventionalN/A20 minup to 86 researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Transformations

Electrophilic Nature and Nucleophilic Attack

The inherent electrophilicity of 2,2-Dibromo-1-(4-nitrophenyl)ethanone is a cornerstone of its reactivity. The carbonyl group and the α-carbon, bearing two bromine atoms, are both electron-deficient and thus prime targets for nucleophilic attack. The strong electron-withdrawing effect of the para-nitro group further deactivates the aromatic ring towards electrophilic substitution but significantly activates the benzylic positions for nucleophilic reactions.

Reactions with Various Nucleophiles

This compound readily reacts with a diverse range of nucleophiles. These reactions can proceed via several pathways, including substitution, elimination, and rearrangement, often dictated by the nature of the nucleophile and the reaction conditions.

Common nucleophiles that react with α-haloketones include amines, thioamides, and hydroxide (B78521) ions. For instance, primary and secondary amines can displace the bromide ions, although the reaction can be complex and may lead to a mixture of products. Thioamides, in particular, are important nucleophiles for the synthesis of thiazole (B1198619) derivatives.

One notable reaction of α-haloketones is the Favorskii rearrangement , which occurs in the presence of a base. While typically associated with α-monohaloketones, the underlying principles can be relevant to gem-dihaloketones under certain conditions. The reaction proceeds through a cyclopropanone (B1606653) intermediate, leading to the formation of carboxylic acid derivatives. In the case of this compound, treatment with a base like hydroxide could potentially lead to the formation of a rearranged acid product.

NucleophileReaction TypePotential Product(s)
Amines (Primary/Secondary)Nucleophilic Substitutionα-amino ketone derivatives
ThioamidesCondensation/CyclizationThiazole derivatives
Hydroxide/AlkoxideFavorskii RearrangementRearranged carboxylic acid/ester

Formation of Activated Intermediates

The reactions of this compound often proceed through the formation of highly reactive, or "activated," intermediates. A key intermediate in many of its reactions is the enolate, formed by the abstraction of a proton from the α-carbon, if one were available. However, in this gem-dibromo compound, there are no α-hydrogens.

In the context of the Favorskii rearrangement, the proposed mechanism for α-haloketones that cannot form an enolate (a quasi-Favorskii rearrangement) involves the direct attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by a rearrangement where the neighboring carbon migrates with the displacement of a halide ion.

Another significant intermediate is the cyclopropanone in the classical Favorskii rearrangement mechanism. This highly strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of the final product.

Role as a Versatile Building Block in Organic Synthesis

The reactivity of this compound makes it a valuable precursor in the synthesis of a variety of organic molecules, particularly heterocyclic compounds and unsaturated acids.

Synthesis of Heterocyclic Compounds

The reaction of α,α-dibromoketones with binucleophilic reagents is a well-established method for the synthesis of five- and six-membered heterocyclic rings.

Thiazoles: A prominent application of this compound is in the Hantzsch thiazole synthesis . The reaction with a thioamide, such as thiourea, leads to the formation of 2-aminothiazole (B372263) derivatives. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. The use of α,α-dibromoketones in this synthesis is considered a superior alternative to α-monobromoketones.

ReactantProduct
Thiourea2-Amino-4-(4-nitrophenyl)thiazole
Substituted Thioamides2-Substituted-4-(4-nitrophenyl)thiazoles

Pyrimidines: Similarly, this compound can serve as a precursor for the synthesis of pyrimidine (B1678525) derivatives. Reaction with amidines or other suitable nitrogen-containing binucleophiles can lead to the formation of the pyrimidine ring through a condensation reaction.

Preparation of Unsaturated Acids via Dehydrohalogenation

The geminal dibromide functionality in this compound allows for its conversion into alkynes through a double dehydrohalogenation reaction. Treatment with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, results in the elimination of two molecules of hydrogen bromide to form a carbon-carbon triple bond.

This reaction proceeds in a stepwise manner. The first elimination of HBr yields a bromoalkene intermediate. A second, typically more forcing, elimination then produces the alkyne. The resulting alkyne, in this case, would be 4-nitrophenylpropiolic acid (after hydrolysis of the initial product if an alkoxide base is used), which is a type of unsaturated acid.

Elimination Reactions of Geminal Dibromides

The elimination of two molecules of a hydrogen halide from a geminal dihalide is a fundamental reaction in organic chemistry for the formation of alkynes. The reaction typically follows an E2 (elimination, bimolecular) mechanism, especially with a strong, non-hindered base.

The mechanism involves the abstraction of a proton from the carbon adjacent to the carbon bearing the halogens by the base, in a concerted step with the departure of a bromide ion to form a vinyl bromide intermediate. This intermediate then undergoes a second E2 elimination, where a proton on the double-bonded carbon is removed, and the remaining bromide ion departs, leading to the formation of the alkyne. The high temperature and strong base conditions favor the elimination pathway over substitution.

BaseReaction ConditionsProduct
Sodium Amide (NaNH₂)Liquid ammonia4-Nitrophenylacetylene
Potassium tert-butoxideHigh temperature4-Nitrophenylacetylene

The resulting alkyne can be a valuable intermediate for further synthetic transformations.

Formation of Alkyne Moieties

This compound, a geminal dihalide, serves as a key substrate for the synthesis of terminal alkynes through a process known as double dehydrohalogenation. This transformation involves the elimination of two molecules of hydrogen bromide (HBr) from the starting material to form a carbon-carbon triple bond. The reaction is typically carried out in the presence of a strong base.

Table 1: Conditions for Dehydrohalogenation

Base Solvent Temperature Outcome
Sodium Amide (NaNH₂) Liquid Ammonia -33 °C Formation of terminal alkyne
Potassium tert-butoxide Tetrahydrofuran (THF) Room Temperature Formation of terminal alkyne
Sodium Hydroxide (NaOH) Ethanol/Water Reflux Can also promote alkyne formation

Mechanistic Pathways: E1cB and E2 Elimination

The conversion of this compound to an alkyne proceeds through two sequential elimination reactions. The predominant mechanism for this type of transformation is the E2 (bimolecular elimination) pathway.

In the first step of the E2 mechanism, a strong base abstracts a proton from the carbon adjacent to the carbonyl group, while simultaneously, a bromide ion is expelled. This concerted step forms a bromoalkene intermediate. A second E2 elimination then occurs from this intermediate. The base removes the remaining vinyl proton, and the second bromide ion leaves, resulting in the formation of the alkyne triple bond. The reaction requires a strong base because the second elimination step involves the deprotonation of a less acidic vinylic proton.

While the E2 mechanism is generally favored, the E1cB (unimolecular elimination via conjugate base) mechanism could be a possible alternative pathway under certain conditions, particularly due to the presence of the electron-withdrawing carbonyl and nitro groups which increase the acidity of the α-proton. In an E1cB pathway, the base would first deprotonate the substrate to form a stabilized carbanion (conjugate base). This carbanion would then expel the bromide ion in a subsequent, slower step to form the bromoalkene intermediate. However, for the synthesis of alkynes from geminal dihalides, the double E2 pathway is the most commonly accepted mechanism.

Coupling Reactions and Functionalization

Copper-Promoted Cross-Coupling Reactions

The carbon-bromine bonds in this compound can be activated for cross-coupling reactions, often facilitated by copper catalysts. While direct cross-coupling of both bromine atoms in a single step is challenging, sequential or partial coupling is achievable. Copper-promoted reactions provide a milder alternative to some palladium-catalyzed systems.

These reactions could potentially involve coupling with a variety of nucleophiles, such as amines, thiols, or organometallic reagents. For instance, a copper-catalyzed reaction with an amine could lead to the formation of α-amino ketone derivatives. The reactivity of gem-dibromo compounds in such transformations allows for the construction of complex molecular architectures from a relatively simple starting material. The specific outcome depends heavily on the catalyst system, ligands, and reaction conditions employed.

Formation of 1,3-Diyne Systems

This compound is a valuable precursor for the synthesis of symmetrical 1,3-diyne systems. This is typically a two-step process. First, the dibromo compound is converted into the terminal alkyne, 1-ethynyl-4-nitrobenzene, via the double dehydrohalogenation reaction described previously.

Subsequently, this terminal alkyne can undergo copper-catalyzed oxidative homocoupling, commonly known as the Glaser coupling. In this reaction, a copper(I) salt, such as copper(I) chloride or iodide, is used in the presence of an oxidant (typically oxygen from air) and a base (like pyridine (B92270) or TMEDA) to dimerize the terminal alkyne. This results in the formation of a symmetrical conjugated 1,3-diyne, in this case, 1,4-bis(4-nitrophenyl)buta-1,3-diyne.

Table 2: Representative Glaser Coupling Conditions

Copper Catalyst Ligand/Base Oxidant Solvent Product
Copper(I) Chloride (CuCl) Pyridine O₂ (Air) Pyridine 1,4-bis(4-nitrophenyl)buta-1,3-diyne
Copper(I) Iodide (CuI) TMEDA O₂ (Air) Dichloromethane (B109758) 1,4-bis(4-nitrophenyl)buta-1,3-diyne

Radical Processes and Fragmentation Studies

Copper-Catalyzed Reactions Involving Hydrazones

The reactivity of this compound can be extended to radical processes, particularly when transformed into its corresponding hydrazone derivative. Copper-catalyzed reactions of N-monosubstituted hydrazones with polyhalogenated compounds are known to proceed through radical intermediates. mdpi.com

In a hypothetical reaction, the hydrazone of this compound could undergo a copper-catalyzed process. A single-electron transfer (SET) from a copper(I) species to one of the carbon-bromine bonds could generate a radical intermediate and a copper(II) species. This radical could then undergo various transformations.

One possible pathway is fragmentation. Research on similar systems has shown that N-centered radicals, formed after an initial radical addition to the hydrazone C=N bond, can eliminate aryl radicals, leading to fragmentation and the formation of different products. mdpi.com In the context of the hydrazone derived from this compound, a copper-catalyzed radical reaction could potentially lead to unexpected fragmentation patterns and the formation of novel structures, driven by the generation of intermediate radicals and the influence of the nitroaryl group.

Generation of Dibromo-alkenes and Azadienes from this compound

This compound is a versatile reagent in organic synthesis, capable of undergoing various transformations to yield important chemical intermediates. Its reactivity is primarily centered around the carbonyl group and the two bromine atoms on the α-carbon. This section explores the generation of dibromo-alkenes and azadienes from this precursor.

Generation of Dibromo-alkenes

The conversion of the carbonyl group in this compound into a carbon-carbon double bond can be effectively achieved through the Wittig reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide, also known as a Wittig reagent. The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.comlibretexts.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

The reaction of this compound with various Wittig reagents can lead to the formation of a range of 1,1-dibromo-2-(4-nitrophenyl)alkene derivatives. The nature of the substituent on the Wittig reagent will determine the final structure of the dibromo-alkene.

Reaction Scheme:

Table 1: Hypothetical Examples of Dibromo-alkene Synthesis via Wittig Reaction

EntryWittig Reagent (Ph3P=CR'R'')Product (1,1-dibromo-2-(4-nitrophenyl)alkene derivative)
1Methylenetriphenylphosphorane (Ph3P=CH2)1,1-Dibromo-2-(4-nitrophenyl)ethene
2Ethylidenetriphenylphosphorane (Ph3P=CHCH3)1,1-Dibromo-2-(4-nitrophenyl)prop-1-ene
3Benzylidenetriphenylphosphorane (Ph3P=CHPh)1,1-Dibromo-2-(4-nitrophenyl)-1-phenylethene

This table presents plausible products based on the general reactivity of the Wittig reaction.

The resulting gem-dibromoalkenes are valuable synthetic intermediates. They can undergo further transformations, such as stereoselective hydrogenolysis to produce (Z)-1-bromo-1-alkenes, which are useful in cross-coupling reactions like Suzuki and Sonogashira couplings for the synthesis of conjugated polyenes and enynes. acs.org

Generation of Azadienes

The reaction of α,α-dihalo ketones with hydrazine (B178648) and its derivatives provides a direct route to the synthesis of azadienes. In the case of this compound, treatment with a hydrazine derivative is expected to initially form a hydrazone. nih.govnih.govdergipark.org.tr This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

The resulting hydrazone, which is an N-aminoimine of an α,α-dibromo ketone, can then undergo further reactions. Depending on the reaction conditions and the structure of the hydrazine used, this intermediate can lead to the formation of 2-azadienes. The synthesis of 2-azadienes is of significant interest as they are versatile intermediates for the construction of various nitrogen-containing heterocyclic compounds through cycloaddition reactions. whiterose.ac.uk

Reaction Scheme:

This initial hydrazone can then potentially eliminate HBr to form an azadiene.

Table 2: Potential Azadienes from this compound

EntryHydrazine Derivative (H2N-NHR')Intermediate HydrazonePotential Azadiene Product
1Hydrazine (H2NNH2)This compound hydrazone1-(1-Azido-2,2-dibromovinyl)-4-nitrobenzene
2Phenylhydrazine (H2NNHPh)This compound phenylhydrazone1-(2,2-Dibromo-1-(phenylamino)vinyl)-4-nitrobenzene

This table outlines the expected initial products and potential subsequent transformations based on known chemical reactivity.

The development of efficient methods for the synthesis of 2-azadienes is an active area of research, with catalytic intermolecular aza-Wittig reactions being a modern approach to access these structures. whiterose.ac.uk The azadienes derived from this compound could serve as valuable precursors in the synthesis of substituted pyridines and other heterocyclic systems.

Mechanistic Elucidation and Kinetic Studies

Investigation of Reaction Mechanisms

The formation of α-haloketones and their subsequent reactions are governed by complex mechanisms, including bromination of precursors, halogen addition to unsaturated systems, and oxidative additions.

The hydrogen peroxide-hydrobromic acid (H2O2-HBr) system is a versatile reagent for oxidative bromination. nih.gov It has been effectively used for the synthesis of bromo ketones from various precursors, including oximes. nih.gov The reaction is believed to proceed through a free-radical mechanism. reddit.comresearchgate.net The initiation step involves the generation of bromine radicals from the reaction between hydrogen peroxide and hydrogen bromide. reddit.comlibretexts.org

The proposed multi-step mechanism is as follows:

Propagation : A bromine radical abstracts a hydrogen atom from the substrate, creating a substrate radical. This radical then reacts with molecular bromine (Br₂) to form the brominated product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination : The reaction ceases when radicals combine with each other. youtube.com

This haloperoxidase-like system is noted for its efficiency without the need for metal ion catalysts or organic solvents. researchgate.net

The addition of halogens, such as bromine, to pi-conjugated systems like alkenes and α,β-unsaturated ketones is a fundamental reaction in organic chemistry. wikipedia.orgrsc.org The generally accepted mechanism for alkene bromination involves the formation of a cyclic bromonium ion intermediate. wikipedia.orgcdnsciencepub.com

The process unfolds in the following steps:

A bromine molecule approaches the electron-rich double bond of the pi-conjugated system. The bromine atom closer to the bond becomes partially positive (electrophilic) as its electrons are repelled. wikipedia.org

The pi electrons of the double bond attack the electrophilic bromine atom, forming a three-membered ring intermediate known as a bromonium ion. In this process, the other bromine atom is released as a bromide anion (Br⁻). wikipedia.org

The bromide anion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the initial bromine attack. This backside attack leads to the opening of the ring and results in an anti-addition of the two bromine atoms across the double bond. wikipedia.org

The stability and symmetry of the bromonium ion intermediate can be influenced by the structure of the substrate, which in turn affects the reaction products and stereochemistry. cdnsciencepub.com

Oxidative addition is a key reaction class in organometallic chemistry where a metal complex is inserted into a covalent bond. wikipedia.org This process increases the oxidation state and coordination number of the metal center. wikipedia.orgumb.edu While not directly involved in the synthesis of 2,2-Dibromo-1-(4-nitrophenyl)ethanone from acetophenones, understanding these mechanisms is relevant for related transformations of α-haloketones.

Several pathways for oxidative addition exist:

Concerted Mechanism : This pathway is common for nonpolar substrates like H₂. The metal center interacts with the A-B bond to form a three-centered transition state before the bond is fully cleaved and new bonds to the metal are formed. wikipedia.org

Sₙ2-type Mechanism : This mechanism is common for polarized substrates such as alkyl halides. umb.edulibretexts.org The metal center acts as a nucleophile, attacking the less electronegative atom (e.g., carbon in a C-Br bond) and displacing the more electronegative atom (the halide). This process typically occurs with an inversion of stereochemistry at the carbon atom and is often accelerated in polar solvents. umb.edulibretexts.org

Radical Mechanism : This pathway involves single-electron transfer steps and the formation of radical intermediates. It can be initiated by light and may be inhibited by radical scavengers. umb.edu

Ionic Mechanism : This pathway is relevant for substrates that can dissociate into ions in solution prior to reacting with the metal center, such as hydrogen halides. wikipedia.orglibretexts.org

Kinetic Analysis of Reaction Rates

The rate at which bromination reactions proceed is influenced by several factors, including the identification of the slowest step in the mechanism, the presence of catalysts, and the nature of the solvent.

For the α-halogenation of ketones, including acetophenone (B1666503) derivatives, under acidic conditions, the reaction rate is independent of the halogen concentration. researchgate.net The mechanism involves the initial formation of an enol tautomer, which is the active nucleophile that reacts with the halogen. masterorganicchemistry.comyoutube.com

The key steps in acid-catalyzed α-bromination are:

Protonation of the carbonyl oxygen by the acid catalyst. masterorganicchemistry.comlibretexts.org

Nucleophilic attack of the enol's C=C double bond on a bromine molecule. masterorganicchemistry.com

Deprotonation of the resulting oxonium ion to yield the α-bromo ketone and regenerate the acid catalyst. libretexts.org

Catalysts and solvents can significantly alter the rate and selectivity of bromination reactions.

Catalytic Effects:

Acid Catalysis : Acids catalyze the α-bromination of ketones by accelerating the formation of the enol intermediate, which is the rate-determining step. masterorganicchemistry.comlibretexts.org

Lewis Acid Catalysis : Lewis acids like aluminum chloride (AlCl₃) are often used as catalysts. orgsyn.org The amount of AlCl₃ can dramatically change the reaction's outcome. A catalytic amount promotes α-bromination of the side chain, whereas an excess amount (the "swamping catalyst effect") deactivates the side chain and promotes electrophilic substitution on the aromatic ring. stackexchange.com

Zeolites : Zeolites have been shown to be effective and reusable catalysts for the electrophilic bromination of aromatic compounds, often leading to high yields and selectivity. rsc.org

Lewis Base Additives : Certain Lewis basic additives, such as lactic acid derivatives, can enhance the rate of aromatic bromination by interacting with the brominating agent (e.g., N-bromosuccinimide) through halogen bonding, thereby increasing the electrophilicity of the bromine atom. acs.org

Solvent Influence: The choice of solvent can impact reaction rates and, in some cases, the reaction mechanism.

Polarity : For Sₙ2-type oxidative additions, polar solvents can accelerate the reaction rate. umb.edulibretexts.org However, in some bromination reactions, the solvent polarity has been observed to have only a minor effect on the reaction rate. nih.gov The stereospecificity of halogen addition to double bonds can, however, be markedly dependent on solvent polarity. cdnsciencepub.com

Solvent Type : Common solvents for the bromination of acetophenone and its derivatives include ether, carbon tetrachloride, and acetic acid. researchgate.netorgsyn.org The choice is often based on the solubility of the reactants and the desired reaction conditions. nih.gov For instance, in the bromination of phenols, polar aprotic solvents like acetonitrile (B52724) can facilitate the reaction. chemrxiv.org The reaction of acetophenone derivatives with bromine in methanol (B129727) has also been studied, showing that the reaction site depends on the electron density of the aromatic ring. zenodo.org

The table below summarizes the effect of different conditions on the yield of α-bromoacetophenone derivatives, based on a study using pyridine (B92270) hydrobromide perbromide as the brominating agent. nih.gov

Reaction ParameterConditionEffect on Yield
Temperature Below 80 °CRelatively low yield
90 °COptimal temperature, yield becomes less sensitive to further increases
Time 3 hoursHighest yield achieved under the studied conditions (at 90 °C)

This interactive data table is based on findings from a study on the α-bromination of acetophenone derivatives for undergraduate experiments. nih.gov

Substituent Effects on Reaction Pathways (e.g., Electron-Withdrawing Nitro Group)

The presence of a nitro group, a potent electron-withdrawing substituent, at the para-position of the phenyl ring in this compound exerts a profound influence on the compound's reactivity and the pathways of its chemical transformations. This effect is primarily attributable to the strong inductive and resonance effects of the nitro group, which significantly alters the electron density distribution within the molecule.

The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, making it less reactive than benzene itself. In reactions involving nucleophilic attack at the carbonyl carbon or the α-carbon, the nitro group plays a crucial role in stabilizing the transition states and intermediates.

A key quantitative tool for assessing the impact of substituents on reaction rates is the Hammett equation:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. For a para-nitro group, this value is positive, indicating its electron-withdrawing nature.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. This is because these groups can stabilize a developing negative charge in the transition state. For instance, in nucleophilic substitution reactions at the α-carbon of α,α-dibromoacetophenones, the rate-determining step often involves the formation of an intermediate with a negative charge. The para-nitro group in this compound would effectively stabilize such an intermediate through resonance, thereby increasing the reaction rate compared to the unsubstituted analogue.

While specific kinetic data for this compound is not extensively documented in readily available literature, studies on related systems, such as the dissociation of substituted benzophenones, demonstrate a positive Hammett reaction constant (ρ). nih.gov This indicates that electron-withdrawing substituents, like the nitro group, facilitate reactions where a reduction in electron density occurs at the reaction center during the transition state. nih.gov For example, in the alkaline hydrolysis of substituted ethyl benzoates, a nitro substituent increases the reaction rate. libretexts.org

The influence of the nitro group can be further understood by considering its effect on the stability of potential intermediates. In reactions proceeding through an enolate intermediate, the electron-withdrawing nitro group would increase the acidity of the α-protons (if any were present), facilitating enolate formation. Furthermore, in reactions involving a tetrahedral intermediate at the carbonyl carbon, the nitro group would help to delocalize the negative charge on the oxygen atom, thus stabilizing the intermediate.

The following table illustrates the Hammett substituent constants (σ) for various para-substituents, highlighting the strong electron-withdrawing nature of the nitro group compared to other functionalities.

Substituent (para)Hammett Constant (σp)
-NO₂0.78
-CN0.66
-COCH₃0.50
-Br0.23
-Cl0.23
-H0.00
-CH₃-0.17
-OCH₃-0.27
-NH₂-0.66

This table presents generally accepted Hammett constant values.

The large positive σp value for the nitro group underscores its significant capacity to withdraw electron density from the aromatic ring and, consequently, from the reaction center. This electronic perturbation is a dominant factor in dictating the mechanistic pathways and reaction kinetics of this compound.

Lack of Specific Research Data for this compound

A comprehensive search for detailed spectroscopic and structural data on the chemical compound This compound has revealed a significant lack of published research findings required to construct the requested article. The specific experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for this particular compound are not available in the public domain through the conducted searches.

The user's request specified a detailed analysis under the following structure:

Spectroscopic Characterization and Structural Analysis

Spectroscopic Characterization and Structural Analysis

X-ray Crystallography and Solid-State Structure Determination

Intermolecular Interactions and Non-Covalent Bonding

While data for structurally related but distinct molecules were found, using them would be scientifically inaccurate and would not pertain to the subject compound. For instance, crystallographic data is available for (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl ]-2-(4-fluorophenyl)diazene, which contains a carbon-carbon double bond (ethenyl) instead of the carbonyl group (ethanone) specified in the target molecule. Similarly, NMR and structural data for mono-brominated analogs like 2-bromo-1-(4-nitrophenyl)ethanone are available but cannot be used to accurately describe the dibromo-compound.

Generating an article with the required depth and scientific accuracy is not possible without access to primary research data detailing the NMR and crystallographic properties of 2,2-Dibromo-1-(4-nitrophenyl)ethanone. Therefore, the article cannot be produced as requested.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

The key expected vibrational frequencies are:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Carbonyl (C=O) Stretching: The ketone carbonyl group will show a strong absorption band. For α-halogenated ketones, this band is often shifted to a higher frequency and is expected around 1700-1725 cm⁻¹.

Aromatic C=C Stretching: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

Nitro (NO₂) Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically around 1515-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. For 4-nitro-substituted phenyl groups, these bands are often observed near 1523 cm⁻¹ and 1343 cm⁻¹.

C-N Stretching: A weaker band for the C-N bond is expected around 850 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are typically found in the fingerprint region, usually between 600-500 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Carbonyl C=OStretching1725 - 1700
Aromatic C=CStretching1600 - 1450
Nitro NO₂Asymmetric Stretching1560 - 1515
Nitro NO₂Symmetric Stretching1385 - 1345
C-NStretching~ 850
C-BrStretching600 - 500

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₅Br₂NO₃), the molecular weight is approximately 322.94 g/mol .

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound is likely to proceed through several key pathways:

α-Cleavage: Cleavage of the C-C bond between the carbonyl group and the dibromomethyl group is a probable fragmentation pathway. This would lead to the formation of the 4-nitrophenacylium ion.

Loss of Bromine: The loss of one or both bromine atoms as radicals is another expected fragmentation.

Fragmentation of the Nitroaromatic Moiety: Further fragmentation can involve the loss of NO₂ or NO from the aromatic ring.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormula
321/323/325[M-H]⁺[C₈H₄Br₂NO₃]⁺
244/246[M-Br]⁺[C₈H₅BrNO₃]⁺
165[M-Br₂]⁺[C₈H₅NO₃]⁺
150[4-nitrophenacylium ion][C₇H₄NO₂]⁺
120[C₇H₄O]⁺[C₇H₄O]⁺
104[C₆H₄N]⁺[C₆H₄N]⁺
76[C₆H₄]⁺[C₆H₄]⁺

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like 2,2-Dibromo-1-(4-nitrophenyl)ethanone, a variety of methods can be employed to predict its properties.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for such investigations. Paired with a suitable basis set, such as 6-311++G(d,p), DFT can provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. For analogous compounds, DFT calculations have been successfully used to support experimental results from techniques like IR, 1H, and 13C NMR spectroscopy. researchgate.net

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process of geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For similar brominated acetophenone (B1666503) derivatives, conformational analysis is performed to identify the most stable conformer by systematically rotating key dihedral angles. researchgate.net The resulting optimized structure corresponds to a local minimum on the potential energy surface.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. The assignment of these fundamental vibrations is often aided by the potential energy distribution (PED) analysis. researchgate.net

The following table presents a hypothetical set of calculated vibrational frequencies and their assignments for this compound, based on typical values for similar functional groups.

Frequency (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1700-1680C=O stretching (ketone)
1600-1585C=C stretching (aromatic)
1530-1500N-O asymmetric stretching (nitro)
1350-1335N-O symmetric stretching (nitro)
800-700C-Br stretching

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting various spectroscopic parameters that can be compared with experimental data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Furthermore, electronic absorption spectra, which provide information about the electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). These calculations help in the interpretation of experimental UV-Vis spectra.

Below is a table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~185
C-NO₂ (aromatic)~150
C-Br₂~40

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential chemical reactions involving this compound. By mapping out the potential energy surface, reaction pathways can be modeled, and the structures of transition states can be identified. This provides crucial insights into the reaction mechanisms, including the activation energies required for the reaction to proceed. For example, the reaction of oximes with an H₂O₂-HBr system to form dibromo ketones has been studied, indicating a potential synthetic route where computational modeling could elucidate the reaction pathway and selectivity. researchgate.net

Prediction of Chemical Reactivity and Selectivity Profiles

The electronic structure of a molecule, as determined by quantum chemical calculations, can be used to predict its reactivity and selectivity. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For similar compounds, calculated HOMO-LUMO energy gaps are in the range of 4.001 eV - 4.089 eV. researchgate.net

Additionally, the distribution of electron density can be analyzed through methods like Mulliken Population Analysis (MPA) to identify atomic charges. researchgate.net This helps in pinpointing the electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents. In related structures, oxygen, nitrogen, and halogen atoms typically carry negative charges, while hydrogen atoms are positively charged. researchgate.net

Applications in Specialized Organic Synthesis

Reagent for the Construction of Complex Organic Architectures

As a potent electrophile, 2,2-Dibromo-1-(4-nitrophenyl)ethanone is instrumental in the synthesis of complex heterocyclic structures, most notably quinoxalines. Quinoxalines are a class of nitrogen-containing bicyclic aromatic compounds that form the core of many biologically active molecules and functional materials.

The synthesis of quinoxalines can be efficiently achieved through the condensation reaction of an α-dicarbonyl or an equivalent species with an o-phenylenediamine. α-Haloketones, such as this compound, serve as valuable precursors to the α-dicarbonyl moiety required for this transformation. The reaction typically proceeds by the initial nucleophilic substitution of one of the bromine atoms by an amino group of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoxaline ring system.

A specific application involves the reaction of this compound with a substituted o-phenylenediamine, such as 4-nitro-1,2-phenylenediamine. This reaction leads to the formation of a highly functionalized quinoxaline derivative bearing two nitro groups, which can be further modified to generate a library of complex molecules. The general reaction is outlined below:

Reaction Scheme: Quinoxaline Synthesis

General reaction scheme for the synthesis of 6-nitro-2-(4-nitrophenyl)quinoxaline from this compound and 4-nitro-1,2-phenylenediamine.
Reactant 1Reactant 2ProductSignificance
This compoundo-Phenylenediamine2-(4-Nitrophenyl)quinoxalineForms the core quinoxaline scaffold.
This compound4-Nitro-1,2-phenylenediamine6-Nitro-2-(4-nitrophenyl)quinoxalineIntroduces further functionalization for more complex architectures.

This synthetic strategy highlights the role of this compound as a key building block for creating intricate molecular frameworks that are of significant interest in medicinal chemistry and materials science.

Precursor for Diversified Organic Scaffolds

The reactivity of this compound extends to its use as a precursor for a variety of other important organic scaffolds, including indole and benzofuran derivatives.

Benzofuran Synthesis:

Benzofurans are a class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. A direct and efficient method for the synthesis of substituted benzofurans involves the reaction of phenols with α-haloketones. In this context, this compound can react with various phenols to yield highly substituted benzofuran derivatives. The reaction is often catalyzed by a Lewis acid, such as titanium tetrachloride, which facilitates both the initial alkylation of the phenol and the subsequent intramolecular cyclodehydration to form the benzofuran ring.

Indole Synthesis:

The Bischler indole synthesis is a classical method for the preparation of indoles, which involves the reaction of an α-halo-ketone with an excess of an aryl amine (like aniline). In this reaction, one molecule of the aniline acts as a nucleophile to displace the halogen, and a second molecule of aniline acts as a base and catalyst. The resulting α-amino ketone intermediate then undergoes acid-catalyzed cyclization and dehydration to form the indole ring. By employing this compound, this method can be adapted to synthesize indoles bearing a 4-nitrophenyl group at the 2-position, a valuable scaffold for further chemical exploration.

Summary of Heterocycle Synthesis

HeterocycleCo-reactantKey Reaction TypeResulting Scaffold
BenzofuranPhenolLewis acid-catalyzed alkylation and cyclodehydration2-(Bromomethyl)-2-(4-nitrophenyl)benzofuran (intermediate)
IndoleAnilineBischler Indole Synthesis2-(4-Nitrophenyl)indole

The synthesis of azo compounds that contain a dibromoethenyl linkage derived directly from this compound is not a widely documented transformation in the scientific literature. The typical synthesis of azo compounds involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling partner. While this compound contains an aromatic nitro group that could potentially be reduced to an amine for subsequent diazotization, the direct incorporation of the dibromoethenyl moiety into an azo compound is not a standard or commonly reported application of this reagent.

Exploitation in Industrial Chemical Processes (Broad Chemical Utility)

While detailed information on specific large-scale industrial processes utilizing this compound is not extensively published in publicly available literature, its classification as a chemical intermediate by various suppliers suggests its role in the broader chemical industry. The presence of the α,α-dibromo ketone functionality makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Its utility in these fields likely stems from its ability to introduce the 4-nitrophenyl ketone moiety into a target molecule, which can then be elaborated into a final active ingredient. For instance, related brominated compounds are known to be used in the synthesis of industrial microbicides. google.comgoogle.com The nitro group can also be a crucial functional handle, allowing for its reduction to an amine, which can then undergo a wide range of further reactions, such as amide bond formation or diazotization, to build molecular complexity.

The compound is commercially available from various chemical suppliers, indicating a demand for its use in research and development, and potentially in the manufacturing of fine chemicals. However, specific patents detailing its use in the large-scale production of a particular pharmaceutical or agrochemical are not readily identifiable, suggesting its application may be in niche areas or as part of a multi-step synthesis where its role is not explicitly highlighted in patent literature.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,2-Dibromo-1-(4-nitrophenyl)ethanone, and how is regioselectivity achieved during α,α-dibromination?

  • The compound is synthesized via bromination of 4-nitroacetophenone using bromine (Br₂) in acetic acid under reflux. Regioselectivity at the α-position is controlled by stoichiometric excess of Br₂ (2 equivalents) and reaction monitoring via TLC. The electron-withdrawing nitro group directs bromination to the carbonyl-adjacent carbons, ensuring di-substitution .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray diffraction (XRD): Single-crystal XRD using SHELX programs (SHELXS97 for structure solution and SHELXL97 for refinement) confirms molecular geometry. Data collected at 295 K with Mo Kα radiation (λ = 0.71073 Å) and absorption correction (ψ scan) yield reliable atomic coordinates .
  • IR spectroscopy: Key bands include C=O stretches (~1700 cm⁻¹), nitro group asymmetric/symmetric vibrations (1520/1350 cm⁻¹), and C-Br stretches (500–600 cm⁻¹) .

Q. How do intramolecular interactions influence the compound’s crystal structure?

  • Intramolecular O–H···O hydrogen bonds stabilize the planar conformation, while intermolecular C–H···O interactions and π-π stacking (centroid distances ~3.6 Å) form 2D networks. These are identified via XRD and refined with SHELXL97 .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic parameters (e.g., bond lengths, space groups) be resolved?

  • Compare systematic errors (e.g., absorption corrections, thermal displacement parameters) across datasets. Standardize protocols using Enraf–Nonius CAD-4 diffractometers and validate refinement metrics (R factor ≤ 0.07, data-to-parameter ratio > 10). Discrepancies in Z values or unit cell dimensions may arise from polymorphic variations or data collection temperatures .

Q. What mechanistic insights explain the reactivity of the dibromo moiety in nucleophilic substitution reactions?

  • The electron-deficient α-carbons (due to nitro and carbonyl groups) facilitate SN2 pathways. Bromides act as leaving groups, enabling substitution with nucleophiles (e.g., amines, thiols). Kinetic studies using HPLC or in situ NMR track reaction progress, revealing pseudo-first-order dependence on nucleophile concentration .

Q. How do computational methods predict electronic properties and reaction pathways?

  • Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting electrophilic sites at the α-carbons. Correlate computational results with experimental XRD bond lengths (e.g., C–Br = 1.93 Å) to validate models .

Q. What challenges arise in refining disordered structures or high thermal motion atoms?

  • Apply restraints (e.g., SIMU, DELU in SHELXL) to disordered bromine atoms. Use anisotropic displacement parameters (ADPs) and high-resolution data (θmax > 25°) to reduce noise. Example refinement: R1 = 0.067, wR2 = 0.159 for 1900 reflections .

Q. How does solvent polarity affect spectroscopic analysis (e.g., NMR, UV-Vis)?

  • In CDCl₃, the carbonyl carbon (¹³C NMR) resonates at ~190 ppm, while aromatic protons (¹H NMR) split into distinct doublets (J = 8.5 Hz). Polar solvents (DMSO-d₆) deshield the nitro group, shifting UV-Vis λmax by ~10 nm .

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Reactant of Route 1
2,2-Dibromo-1-(4-nitrophenyl)ethanone
Reactant of Route 2
2,2-Dibromo-1-(4-nitrophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.